Gadoliniumchlorid

Übersicht

Beschreibung

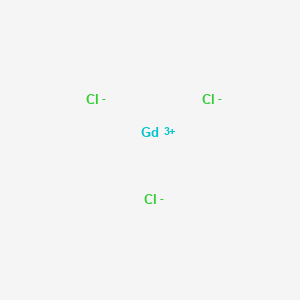

Gadolinium chloride, also known as gadolinium trichloride, is a chemical compound with the formula GdCl₃. It is a colorless, hygroscopic, water-soluble solid that is commonly encountered as its hexahydrate form, GdCl₃·6H₂O. Gadolinium chloride is of particular interest due to its unique magnetic properties, which make it useful in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Gadoliniumchlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Als Vorläufer für die Synthese anderer Gadoliniumverbindungen verwendet.

Biologie: In verschiedenen biochemischen Assays und Studien eingesetzt.

Medizin: Aufgrund seiner paramagnetischen Eigenschaften wird es häufig als Kontrastmittel in der Magnetresonanztomographie (MRT) verwendet.

Industrie: Wird bei der Herstellung von Hochleistungsmagneten, Supraleitern und Leuchtstoffen für Farbfernsehröhren und LED-Leuchten verwendet .

5. Wirkmechanismus

Der primäre Mechanismus, durch den this compound seine Wirkung entfaltet, sind seine paramagnetischen Eigenschaften. In der MRT verstärken Gadoliniumionen den Kontrast von Bildern, indem sie die Relaxationszeiten von Protonen in Wassermolekülen im Körper verändern. Dies wird erreicht, indem die ungepaarten Elektronen in Gadoliniumionen mit dem Magnetfeld wechselwirken und so die Sichtbarkeit innerer Strukturen verbessern .

Ähnliche Verbindungen:

- Europiumchlorid (EuCl₃)

- Terbiumchlorid (TbCl₃)

- Dysprosiumchlorid (DyCl₃)

Vergleich: this compound ist unter diesen Verbindungen aufgrund seiner hohen magnetischen Suszeptibilität und der maximalen Anzahl ungepaarter Elektronen einzigartig. Dies macht es besonders effektiv als Kontrastmittel in der MRT. Während Europium- und Terbiumchloride ebenfalls paramagnetische Eigenschaften aufweisen, entsprechen sie nicht der magnetischen Stärke und Stabilität von this compound. Dysprosiumchlorid hingegen weist eine höhere magnetische Suszeptibilität auf, wird aber aufgrund seiner höheren Toxizität seltener in medizinischen Anwendungen eingesetzt .

Wirkmechanismus

Target of Action

Gadolinium chloride primarily targets the calcium-sensing receptor (CaSR) . It acts as an agonist, inducing NLRP3 inflammasome activation in bone marrow-derived macrophages . It also blocks stretch-activated calcium channels and inhibits the increase in intracellular calcium ion concentration in hypotonic-stimulated pulmonary artery smooth muscle cells .

Mode of Action

As a CaSR agonist, gadolinium chloride interacts with its targets by mimicking the action of calcium. This interaction leads to the activation of the NLRP3 inflammasome in macrophages . Additionally, it inhibits stretch-activated calcium channels, thereby preventing the increase in intracellular calcium ion concentration .

Biochemical Pathways

Gadolinium chloride affects several biochemical pathways. It has been suggested that Gd³⁺, as a Ca²⁺ analogue, might perturb mitochondrial Ca²⁺ metabolism, consequently affecting mitochondrial functions . It also influences the proliferation and activation of microglia in the retina after optic nerve crush (ONC), significantly inhibiting the morphological changes of microglia .

Pharmacokinetics

The pharmacokinetics of gadolinium chloride is largely dependent on renal function. Approximately 90% of administered gadolinium-based contrast agents (GBCAs), which include gadolinium chloride, is excreted in the urine within 24 hours in patients with normal renal function . In patients with impaired renal function, the excretion process is prolonged, leading to a longer half-life .

Result of Action

The action of gadolinium chloride results in several molecular and cellular effects. It has been found to cause an elevation of endoplasmic reticulum stress biomarkers, rapid accumulation of intracellular reactive oxygen species (ROS), increased levels of cellular Ca²⁺, and both time- and dose-dependent cell death . Furthermore, it can regulate the distribution and morphological change of the retinal microglia and protect the ganglion cells by eliminating M1 microglia selectively .

Action Environment

The action, efficacy, and stability of gadolinium chloride can be influenced by various environmental factors. Moreover, the physiological changes it induces can be affected by the presence of physiological anions such as phosphate and carbonate .

Biochemische Analyse

Biochemical Properties

Gadolinium chloride is widely used experimentally as an inhibitor of stretch-activated ion channels and physiological responses of tissues to mechanical stimulation . It has some biophysical properties that are similar to those of calcium . Gadolinium chloride is a special activator of the calcium-sensing receptor (CaSR) .

Cellular Effects

Exposure of cells to gadolinium chloride has been found to cause elevation of endoplasmic reticulum stress biomarkers, rapid accumulation of intracellular reactive oxygen species (ROS), increased levels of cellular calcium, and both time- and dose-dependent cell death . Gadolinium chloride has been reported to attenuate liver injury caused by a variety of toxicants .

Molecular Mechanism

Gadolinium chloride provides a source of the Gd3+ ion which is described to be a mechanosensitive Ca2+ channel blocker . The Gd3+ species has an f7 electronic configuration with seven unpaired electrons, resulting in a highly paramagnetic behavior . This results in a brighter signal on T1-weighted images in magnetic resonance imaging (MRI) .

Temporal Effects in Laboratory Settings

Gadolinium chloride has been shown to cause both time- and dose-dependent cell death . The stability of these agents is not only important with regard to the release of Gd3+ but also for the risk of transmetalation and endogenous metal sequestration .

Dosage Effects in Animal Models

In a large-animal model, gadolinium tissue concentrations in various organs were observed 10 weeks after one injection of gadolinium-based contrast agents . The concentrations were increased in a dose-dependent manner .

Metabolic Pathways

Gadolinium chloride is involved in the regulation of calcium homeostasis . It has been reported to attenuate liver injury by inhibiting the function of the mononuclear phagocytic system .

Transport and Distribution

Gadolinium is known to be retained in tissues long after exposure . Approximately 90% of administered gadolinium-based contrast agent is excreted in the urine within 24 hours in patients with normal renal function .

Subcellular Localization

The subcellular localization of gadolinium chloride is not well studied. It is known that gadolinium is retained in tissues long after exposure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gadolinium chloride is typically prepared by the “ammonium chloride” route, which involves the initial synthesis of ammonium pentachlorogadolinate. This material can be prepared from gadolinium oxide at reaction temperatures of 230°C: [ \text{10 NH}_4\text{Cl} + \text{Gd}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{GdCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] The pentachloride is then decomposed at 300°C: [ (\text{NH}_4)_2[\text{GdCl}_5] \rightarrow \text{GdCl}_3 + 2 \text{NH}_4\text{Cl} ] Alternatively, gadolinium chloride can be synthesized by reacting solid gadolinium with hydrochloric acid at 600°C: [ \text{Gd} + 3 \text{HCl} \rightarrow \text{GdCl}_3 + \frac{3}{2} \text{H}_2 ]

Industrial Production Methods: The ammonium chloride route is more popular and cost-effective compared to other methods. The hexahydrate form of gadolinium chloride is prepared by dissolving gadolinium oxide or gadolinium chloride in concentrated hydrochloric acid, followed by evaporation .

Analyse Chemischer Reaktionen

Reaktionstypen: Gadoliniumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Gadoliniumoxid zu bilden.

Reduktion: Es kann unter Verwendung von Calcium in metallothermischen Reaktionen reduziert werden.

Substitution: this compound kann an Substitutionsreaktionen mit anderen Halogeniden teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst typischerweise das Erhitzen in Gegenwart von Sauerstoff.

Reduktion: Bezieht die Verwendung von Calcium bei hohen Temperaturen ein.

Substitution: Reaktionen mit anderen Halogeniden wie Bromiden oder Fluoriden.

Hauptprodukte:

Oxidation: Gadoliniumoxid (Gd₂O₃)

Reduktion: Metallisches Gadolinium

Substitution: Gadolinium bromid (GdBr₃), Gadolinium fluorid (GdF₃).

Vergleich Mit ähnlichen Verbindungen

- Europium chloride (EuCl₃)

- Terbium chloride (TbCl₃)

- Dysprosium chloride (DyCl₃)

Comparison: Gadolinium chloride is unique among these compounds due to its high magnetic susceptibility and the maximum number of unpaired electrons. This makes it particularly effective as a contrast agent in MRI. While europium and terbium chlorides also exhibit paramagnetic properties, they do not match the magnetic strength and stability of gadolinium chloride. Dysprosium chloride, on the other hand, has a higher magnetic susceptibility but is less commonly used in medical applications due to its higher toxicity .

Eigenschaften

IUPAC Name |

trichlorogadolinium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Gd/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEANOSLIBWSCIT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Gd](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Gd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; Soluble in water; [Merck Index] | |

| Record name | Gadolinium(III) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10138-52-0 | |

| Record name | Gadolinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GADOLINIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gadolinium chloride (GdCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)

![3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121588.png)

![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)

![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)